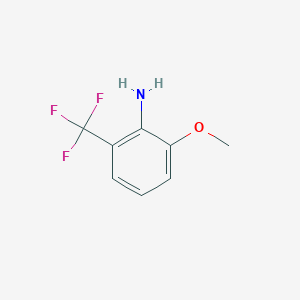

2-Methoxy-6-(trifluoromethyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJOHUUGUAFHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453817 | |

| Record name | 2-methoxy-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133863-87-3 | |

| Record name | 2-methoxy-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxy 6 Trifluoromethyl Aniline

Rational Design of Synthetic Routes to 2-Methoxy-6-(trifluoromethyl)aniline

The rational design of a synthetic route for this compound hinges on a robust retrosynthetic analysis. The primary challenge is the installation of three substituents on a benzene (B151609) ring in a 1,2,3- (or 1,2,6-) pattern. Direct sequential electrophilic substitution on a simple monosubstituted benzene is generally not a viable strategy due to the directing effects of the substituents. The methoxy (B1213986) group (-OCH3) is an activating ortho-, para-director, while the trifluoromethyl group (-CF3) is a deactivating meta-director.

A logical retrosynthetic approach identifies the final amino group as the most synthetically accessible functional group, typically formed via the reduction of a nitro group. This disconnection leads to the key precursor: 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene .

Retrosynthetic Analysis:

The synthesis of the precursor, 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene, becomes the central challenge. Achieving this specific substitution pattern requires starting with a molecule where the relative positions of at least two substituents are already established, thereby controlling the regiochemical outcome of subsequent reactions. A plausible forward synthesis would involve obtaining a precursor like 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (B1370715) or a related compound where functional group interconversions can yield the desired nitro-intermediate.

Multistep Synthetic Pathways and Yield Optimization Strategies for this compound

The most direct and widely employed method for preparing aromatic anilines is the reduction of the corresponding nitroarenes. This transformation is typically high-yielding and chemoselective.

Primary Synthetic Pathway: Reduction of a Nitro Precursor

The principal route to this compound involves the reduction of 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene cymitquimica.com. Several reduction protocols can be employed, with the choice often depending on scale, cost, and environmental considerations.

Catalytic Hydrogenation: This is a clean and efficient method, often providing high yields and purity. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a suitable solvent like methanol (B129727) or ethanol (B145695). Optimization involves tuning the catalyst loading, hydrogen pressure, and temperature to maximize conversion and minimize reaction time.

Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective. These methods are often used in industrial settings due to the low cost of the reagents. Yield optimization focuses on controlling the reaction temperature, as the reductions are often highly exothermic, and ensuring the complete consumption of the starting material.

An alternative, though less direct, pathway could involve the amination of a halogenated precursor, such as 2-bromo-1-methoxy-3-(trifluoromethyl)benzene uni.lu. This would typically be achieved through modern cross-coupling reactions like the Buchwald-Hartwig amination, using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base with an ammonia (B1221849) surrogate or gaseous ammonia.

The following interactive table summarizes and compares these potential synthetic routes.

| Route | Precursor | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| A | 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene | H₂, Pd/C | Methanol, Room Temp, 1-5 atm H₂ | High Purity, High Yield, Green | High Pressure Equipment, Catalyst Cost |

| B | 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene | Fe, HCl | Ethanol/Water, Reflux | Low Reagent Cost, Robust | Large Waste Stream (Metal Salts) |

| C | 2-bromo-1-methoxy-3-(trifluoromethyl)benzene | Ammonia source, Pd catalyst, Ligand, Base | Toluene/Dioxane, 80-110 °C | Milder conditions than classic amination | Catalyst/Ligand Cost, Air-sensitive reagents |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fluorinated anilines is crucial for minimizing environmental impact dovepress.comrjpn.org.

Atom Economy: Catalytic hydrogenation (Route A) is superior to stoichiometric metal-acid reductions (Route B) in terms of atom economy. In the ideal catalytic process, the only byproduct is water. In contrast, metal reductions generate large quantities of metal salt waste rsc.org.

Use of Catalysis: The use of catalytic palladium in the hydrogenation step or a palladium catalyst in a potential Buchwald-Hartwig amination aligns with green chemistry's emphasis on catalysis over stoichiometric reagents.

Safer Solvents and Reagents: The synthesis of the nitro-aromatic precursor may involve hazardous reagents like concentrated nitric and sulfuric acids. Green approaches would seek to minimize the use of these corrosive materials or employ solid acid catalysts. For the reduction step, solvents like ethanol and methanol are common, but exploring greener solvent alternatives like 2-methyl-THF or supercritical CO₂ could further enhance the process's environmental profile.

Energy Efficiency: Catalytic hydrogenations can often be run at or near room temperature and low pressures, making them more energy-efficient than reactions requiring reflux for extended periods, such as some metal-acid reductions.

Waste Reduction: The primary source of waste in the most plausible synthetic route comes from the synthesis of the substituted nitrobenzene (B124822) precursor and the workup of metal-acid reductions. Designing synthetic routes to the precursor that avoid protecting groups and minimize purification steps is a key goal. Furthermore, choosing catalytic reduction eliminates the generation of metallic waste sludge, which can be difficult to dispose of acs.org.

Scale-Up Considerations and Industrial Synthesis Relevance of this compound

The industrial synthesis of specialty chemicals like this compound requires a process that is not only high-yielding but also safe, cost-effective, and scalable.

Process Safety: Both the nitration step to produce the precursor and the catalytic hydrogenation to form the final product have significant safety considerations on an industrial scale.

Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive, and the reaction is extremely exothermic, requiring careful thermal management to prevent runaway reactions.

Hydrogenation: The use of flammable hydrogen gas under pressure requires specialized high-pressure reactors and stringent safety protocols to mitigate the risk of explosion. The palladium catalyst itself can be pyrophoric upon exposure to air after the reaction.

Reaction Work-Up and Purification: On a large scale, purification by chromatography is generally not feasible. The process must be designed to yield a product that can be purified by crystallization or distillation. In the case of metal-acid reduction, the filtration of metal salts and subsequent extractions can be labor- and solvent-intensive.

Industrial Relevance: Aniline derivatives containing both methoxy and trifluoromethyl groups are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals google.comnih.gov. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the aniline and methoxy groups provide handles for further chemical modification. Therefore, developing a robust and scalable synthesis for this compound is relevant for the production of advanced chemical products.

Chemical Reactivity and Mechanistic Aspects of 2 Methoxy 6 Trifluoromethyl Aniline

Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) Moiety

The aniline moiety, consisting of an amino group attached to a benzene (B151609) ring, is central to the reactivity of 2-Methoxy-6-(trifluoromethyl)aniline. The amino group is activating and ortho-, para-directing towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.

However, the presence of the methoxy (B1213986) and trifluoromethyl groups significantly modulates this inherent reactivity. The methoxy group is also an activating, ortho-, para-directing group, while the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. ontosight.ai In nucleophilic aromatic substitution reactions, the trifluoromethyl group can activate the ring towards nucleophilic attack. acs.orgstackexchange.com

Role of the Trifluoromethyl Group in Directing the Reactivity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the reactivity of the aromatic ring in this compound.

Deactivation of the Ring: The -CF3 group strongly deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density, making it less nucleophilic.

Meta-Directing Influence: For electrophilic substitution, the deactivating nature of the -CF3 group directs incoming electrophiles to the meta position relative to itself.

Activation for Nucleophilic Attack: Conversely, the electron-withdrawing nature of the -CF3 group can facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). acs.org

The presence of the trifluoromethyl group is known to enhance the lipophilicity of molecules, a property that can be significant in the context of medicinal chemistry. cymitquimica.com

Influence of the Ortho-Methoxy Group on Reaction Selectivity

The ortho-methoxy (-OCH3) group in this compound exerts both electronic and steric effects that influence reaction selectivity.

Electronic Effects: The methoxy group is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). stackexchange.comvaia.com The resonance effect, which donates electron density to the ring, is generally stronger and directs electrophilic attack to the ortho and para positions. stackexchange.comvaia.com In the case of o-methoxy aniline, the inductive effect is stronger and prevails, making it less basic than aniline. stackexchange.com

Steric Hindrance (Ortho Effect): The presence of the methoxy group at the ortho position relative to the amino group can sterically hinder the approach of reagents to the amino group and the adjacent positions on the ring. stackexchange.comquora.com This "ortho effect" can influence the regioselectivity of reactions, sometimes favoring substitution at less sterically crowded positions. stackexchange.comquora.com

The interplay of these electronic and steric factors can lead to complex regiochemical outcomes in reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can participate in such reactions, offering pathways to more complex molecular architectures.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide or triflate. nih.gov While specific studies on the direct Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the reaction is widely applicable to substituted anilines. nih.gov For instance, ortho-substituted anilines are important structural motifs in pharmacologically active compounds, and methods for their synthesis via Suzuki-Miyaura coupling are of significant interest. nih.gov The success of such a coupling with this compound would depend on factors such as the choice of catalyst, ligand, base, and reaction conditions to overcome the steric hindrance and electronic effects of the substituents. rsc.org

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions could potentially utilize this compound or its derivatives. These include:

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. A derivative of this compound could act as the amine coupling partner. The synthesis of fluorinated anilines via palladium-catalyzed coupling of fluoroalkylamines with aryl halides has been reported. nih.gov

Hiyama Coupling: This reaction involves the coupling of an organosilicon compound with an organohalide. nih.govorganic-chemistry.orgarkat-usa.org The development of efficient palladium-catalyzed Hiyama cross-coupling reactions of aryltrifluorosilanes with aryl chlorides has been a subject of research. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

The efficiency and outcome of these reactions would be heavily influenced by the nature of the substituents on the this compound ring.

Derivatization Reactions and Functional Group Transformations

The functional groups of this compound can undergo various derivatization reactions to introduce new functionalities or to be transformed into other groups.

N-Functionalization of the Amino Group: The amino group can be acylated, alkylated, or sulfonated. It can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

Modification of the Aromatic Ring: The aromatic ring can undergo further substitution reactions, with the regioselectivity being dictated by the combined directing effects of the existing substituents.

Cleavage of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr3).

These transformations allow for the synthesis of a diverse library of compounds based on the this compound scaffold.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H8F3NO |

| Molecular Weight | 191.15 g/mol |

| CAS Number | 349-65-5 |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)N |

| InChI | InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10,11)/h2-4H,12H2,1H3 |

| InChIKey | RKUSRLUGUVDNKP-UHFFFAOYSA-N |

Acylation and Sulfonylation Studies of this compound

The amino group of this compound serves as a primary site for nucleophilic attack, making it amenable to acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis for the installation of amide and sulfonamide functionalities, respectively.

Acylation: The acylation of anilines, including substituted derivatives like this compound, is a well-established transformation typically achieved using acylating agents such as acetyl chloride or acetic anhydride. derpharmachemica.com The reaction generally proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent. In the case of this compound, the reaction with an acyl halide like acetyl chloride would be expected to form the corresponding N-acetylated product, N-(2-methoxy-6-(trifluoromethyl)phenyl)acetamide. The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the liberated acid (e.g., HCl). derpharmachemica.com The steric hindrance from the ortho-methoxy and trifluoromethyl groups might influence the reaction rate, potentially requiring slightly more forcing conditions compared to unhindered anilines.

Sulfonylation: The sulfonylation of anilines produces sulfonamides, a functional group prevalent in medicinal chemistry. This can be achieved by reacting the aniline with a sulfonyl chloride in the presence of a base. wur.nl More contemporary methods involve visible-light-mediated reactions with sulfonyl fluorides or sodium sulfinates, which proceed under milder conditions. nih.govmdpi.com The reaction of this compound with a benzenesulfonyl chloride, for instance, would yield N-(2-methoxy-6-(trifluoromethyl)phenyl)benzenesulfonamide. Mechanistic studies on related systems suggest that these reactions can proceed through different pathways, including the formation of a sulfonyl radical intermediate under photoredox conditions. mdpi.comresearchgate.net A patent describing the synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride from a related aniline derivative underscores the feasibility of such transformations within this class of compounds. google.com

The table below outlines the expected products from these reactions.

| Reactant | Reagent | Expected Product |

| This compound | Acetyl Chloride | N-(2-methoxy-6-(trifluoromethyl)phenyl)acetamide |

| This compound | Benzenesulfonyl Chloride | N-(2-methoxy-6-(trifluoromethyl)phenyl)benzenesulfonamide |

Diazotization Reactions and Subsequent Transformations of this compound

Diazotization is a cornerstone reaction of primary aromatic amines, converting them into highly versatile diazonium salts. byjus.com This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. careers360.comstackexchange.com

For this compound, the reaction proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine's nitrogen atom then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2-methoxy-6-(trifluoromethyl)benzenediazonium salt. byjus.comchemicalnote.com The stability of this diazonium salt is influenced by the electronic nature of the substituents on the aromatic ring. whiterose.ac.uk

Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide array of nucleophiles, often through copper-catalyzed Sandmeyer reactions. wikipedia.orglscollege.ac.in These subsequent transformations allow for the introduction of various functional groups onto the aromatic ring that are otherwise difficult to install directly. For example, treatment with copper(I) chloride or copper(I) bromide would yield 1-chloro-2-methoxy-6-(trifluoromethyl)benzene and 1-bromo-2-methoxy-6-(trifluoromethyl)benzene, respectively. A Sandmeyer-type trifluoromethylation is also a known process, which could be used to synthesize 1,2-bis(trifluoromethyl)-3-methoxybenzene. organic-chemistry.orgnih.govresearchgate.net

The table below summarizes key transformations of the diazonium salt derived from this compound.

| Reagent | Reaction Type | Product |

| Copper(I) Chloride (CuCl) | Sandmeyer Reaction | 1-Chloro-2-methoxy-6-(trifluoromethyl)benzene |

| Copper(I) Bromide (CuBr) | Sandmeyer Reaction | 1-Bromo-2-methoxy-6-(trifluoromethyl)benzene |

| Potassium Iodide (KI) | Substitution | 1-Iodo-2-methoxy-6-(trifluoromethyl)benzene |

| Copper(I) Cyanide (CuCN) | Sandmeyer Reaction | 2-Methoxy-6-(trifluoromethyl)benzonitrile |

| H₂O, Δ | Hydrolysis | 2-Methoxy-6-(trifluoromethyl)phenol |

| HBF₄, Δ | Balz-Schiemann Reaction | 1-Fluoro-2-methoxy-6-(trifluoromethyl)benzene |

Chiral Auxiliary-Based Derivatization and Enantiomeric Resolution of this compound Derivatives

While this compound itself is achiral, its derivatives can be chiral if they bear a stereocenter. The resolution of such racemic derivatives into individual enantiomers is crucial, particularly in pharmaceutical and materials science. One effective method for this separation is through derivatization with a chiral auxiliary. wikipedia.orgtcichemicals.com

A chiral auxiliary is an enantiomerically pure compound that reacts with a racemate to form a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention), they can be separated by conventional techniques like crystallization or chromatography. After separation, the auxiliary is cleaved from the separated diastereomers to yield the pure enantiomers of the original derivative.

For chiral derivatives of this compound that possess an additional functional group suitable for derivatization (e.g., a carboxylic acid or alcohol), common chiral auxiliaries could be employed. For instance, if a derivative contains a carboxylic acid, it could be reacted with a chiral amine like (R)- or (S)-1-phenylethylamine to form diastereomeric amides. Conversely, if a derivative is an amine with a stereocenter elsewhere in the molecule, it could be reacted with a chiral acylating agent, such as a derivative of Mosher's acid, to form diastereomeric amides. nih.gov The use of sulfinyl groups as chiral auxiliaries has also been reported for directing stereoselective C-H functionalization in aliphatic amides, a strategy that highlights the versatility of chiral auxiliaries in asymmetric synthesis. nih.gov

Although specific examples of the enantiomeric resolution of this compound derivatives are not prominent in the literature, the principles of chiral auxiliary-based separation are broadly applicable. The choice of auxiliary and separation method would need to be empirically determined for any specific chiral derivative.

Reaction Kinetics and Thermodynamic Analyses Pertaining to this compound

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of a compound, including reaction rates, activation energies, and the influence of reaction conditions. For reactions involving this compound, these analyses are essential for optimizing synthetic procedures and understanding reaction mechanisms.

Reaction Kinetics: The rate of reactions such as acylation or sulfonylation would be significantly influenced by the electronic and steric properties of the substituents on the aniline ring. The methoxy group (-OCH₃) is an electron-donating group via resonance, which increases the nucleophilicity of the amino group and would be expected to accelerate reactions with electrophiles. Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group via induction, which decreases the nucleophilicity of the amino group. Furthermore, both substituents are located in the ortho positions relative to the amino group, creating considerable steric hindrance. This steric crowding can impede the approach of reagents to the nitrogen atom, thereby slowing the reaction rate. Kinetic studies on related systems, such as the acylation of anilines or the reductive alkylation of aniline, often reveal second-order kinetics and provide activation energy parameters that quantify these effects. dntb.gov.uaresearchgate.netacs.org

Mechanistic Elucidation via Spectroscopic and Computational Techniques for Reactions of this compound

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. For reactions involving this compound, a combination of spectroscopic and computational methods is employed to identify intermediates, characterize transition states, and map out reaction pathways.

Spectroscopic Techniques: Spectroscopic methods allow for the real-time monitoring of reactions and the characterization of transient species.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR can be used to follow the progress of a reaction by monitoring the disappearance of reactant vibrational bands (e.g., N-H stretches of the aniline) and the appearance of product bands (e.g., C=O stretch of an amide). This technique has been successfully used to identify intermediate species in aniline oxidation and polymerization. rsc.orgmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy are invaluable for structural elucidation of starting materials, intermediates, and final products. ¹⁹F NMR is particularly useful for reactions involving fluorinated compounds like this compound, as the trifluoromethyl group provides a clear and sensitive spectroscopic handle.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect and identify reaction intermediates, such as the diazonium cation formed during diazotization.

Computational Techniques: Theoretical chemistry provides powerful tools for investigating reaction mechanisms at a molecular level.

Density Functional Theory (DFT): DFT calculations are widely used to model reaction profiles. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing insight into the kinetics and thermodynamics of the reaction. mdpi.com Such studies have been applied to investigate the mechanism of aniline sulfonylation, suggesting pathways involving radical cations or direct nucleophilic attack. wur.nlnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the electronic structure of molecules, including charge distribution and orbital interactions, which helps to explain the nucleophilicity of the aniline and the electrophilicity of its reaction partners.

Together, these integrated experimental and theoretical approaches provide a comprehensive picture of the chemical reactivity and mechanistic details of reactions involving this compound.

Applications of 2 Methoxy 6 Trifluoromethyl Aniline As a Versatile Synthetic Building Block

Precursor in Heterocyclic Chemistry

The inherent functionality of 2-Methoxy-6-(trifluoromethyl)aniline makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals.

Synthesis of Nitrogen-Containing Heterocycles Utilizing this compound

The presence of the amine group in this compound allows for its participation in a variety of cyclization reactions to form nitrogen-containing heterocycles. For instance, it can be utilized in the synthesis of quinolines, a class of compounds with a broad range of biological activities. One established method for quinoline (B57606) synthesis is the condensation of anilines with α,β-unsaturated ketones. By reacting this compound with α,β-unsaturated trifluoromethyl ketones in the presence of an acid catalyst such as trichloroacetic acid, it is possible to construct highly substituted 2-trifluoromethylquinolines. researchgate.net This approach offers a route to quinoline derivatives bearing both the methoxy (B1213986) and trifluoromethyl substituents, which can significantly influence their physicochemical and pharmacological properties.

Another important class of nitrogen-containing heterocycles that can potentially be synthesized from this compound are benzodiazepines. These seven-membered ring systems are typically formed through the condensation of an o-phenylenediamine (B120857) with a ketone or β-dicarbonyl compound. nih.gov While this compound is not a diamine itself, it can be chemically modified to introduce a second amino group, thereby creating a suitable precursor for benzodiazepine (B76468) synthesis. The resulting benzodiazepines would incorporate the unique electronic features of the starting aniline (B41778).

The following table summarizes potential nitrogen-containing heterocycles that could be synthesized from this compound, along with the general synthetic methods.

| Heterocycle Class | General Synthetic Method | Potential Reactants with this compound |

| Quinolines | Condensation with α,β-unsaturated ketones (e.g., Skraup, Doebner-von Miller) | α,β-Unsaturated trifluoromethyl ketones |

| Benzodiazepines | Condensation with ketones or β-dicarbonyls (from a diamino derivative) | Acetone, Acetylacetone |

Role of this compound in Spiro and Fused Ring System Construction

The reactivity of this compound also extends to the construction of more complex polycyclic systems, including spiro and fused heterocycles. The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines and other fused systems, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure. wikipedia.org By analogy, a derivative of this compound, transformed into a β-arylethylamine, could undergo a Pictet-Spengler reaction to yield fused heterocyclic structures. The electronic nature of the substituted aromatic ring would be expected to influence the regioselectivity and efficiency of the cyclization.

Furthermore, spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. Spiroannulation reactions, often catalyzed by Lewis acids, can be employed to construct these intricate architectures. rsc.orgnih.gov The amino group of this compound can act as a nucleophile in domino reactions with suitable partners, such as (Z)-3-amino-acrylates and 2-amino arylbenzamides, to potentially form novel spiro[pyrrole-3,2′-quinazoline] derivatives. rsc.orgresearchgate.net

Application in the Construction of Organofluorine Compounds

The trifluoromethyl group is a key pharmacophore in modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. mdpi.com As such, this compound serves as a valuable building block for the synthesis of a diverse range of more complex organofluorine compounds. wikipedia.org

The amino group can be readily transformed into other functional groups through diazotization reactions, allowing for the introduction of halogens, hydroxyl groups, or cyano groups, while retaining the trifluoromethylated methoxybenzene core. These new derivatives can then be used in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to build larger, more complex fluorinated molecules. The presence of the trifluoromethyl group can influence the reactivity of the aromatic ring, directing further functionalization to specific positions.

Development of Complex Organic Frameworks from this compound

While specific examples are not yet prevalent in the literature, the structural motifs present in this compound suggest its potential as a building block for the construction of complex organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net

To be utilized in MOF synthesis, this compound would first need to be functionalized with appropriate coordinating groups, such as carboxylic acids or pyridyl moieties. The resulting ligand, incorporating the trifluoromethyl and methoxy groups, could then be reacted with metal salts to form novel MOFs. The fluorine atoms within the framework could impart unique properties, such as hydrophobicity and altered gas sorption characteristics. Amino-functionalized MOFs have shown promise for applications such as selective CO2 capture. rsc.orgresearchgate.net

Use of this compound in Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov The amine functionality of this compound makes it a suitable component for several well-known MCRs.

For example, in the Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form an α-acylamino carboxamide. The use of this compound as the amine component would lead to the formation of peptide-like structures incorporating the fluorinated aromatic moiety. Similarly, the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, could be adapted to include derivatives of this compound. These MCRs provide rapid access to libraries of complex molecules for applications in drug discovery and materials science. mdpi.com

Contributions of this compound to Advanced Materials Synthesis

The unique combination of functional groups in this compound makes it an attractive monomer for the synthesis of advanced materials, particularly polymers. The presence of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and optical properties of polymeric materials. nih.gov

Aniline derivatives can be polymerized through oxidative chemical or electrochemical methods. The polymerization of 2-methoxyaniline has been shown to produce thin films or micrometer-sized spherical particles, depending on the reaction conditions. nih.gov Incorporating the trifluoromethyl group is expected to modify the electronic properties and morphology of the resulting polymer. Such fluorinated polyanilines could find applications in areas such as optoelectronics, coatings, and membranes with low dielectric constants. researchgate.netresearchgate.net The development of polymers from fluorinated building blocks is a growing field, driven by the demand for materials with tailored properties for high-performance applications. mdpi.com

Computational and Theoretical Investigations of 2 Methoxy 6 Trifluoromethyl Aniline

Electronic Structure and Reactivity Predictions for 2-Methoxy-6-(trifluoromethyl)aniline

The electronic structure of an aromatic compound is fundamental to its reactivity. The interplay between the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing trifluoromethyl (-CF₃) group, mediated by the aniline (B41778) framework, governs the molecule's behavior. The methoxy group, an activating ortho-para director, donates electron density to the aromatic ring through resonance, while the trifluoromethyl group, a deactivating meta director, withdraws electron density via a strong negative inductive effect.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to quantify these electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring, reflecting the electron-donating character of these moieties. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and significantly influenced by the electron-withdrawing trifluoromethyl group. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -5.5 to -6.5 | Indicates susceptibility to electrophilic attack. |

| ELUMO | -0.5 to -1.5 | Indicates susceptibility to nucleophilic attack. |

| ΔE (Gap) | 4.5 to 5.5 | Reflects kinetic stability and overall reactivity. wuxiapptec.com |

| Dipole Moment | 2.5 to 3.5 D | Quantifies molecular polarity. |

Note: The values in this table are estimations based on DFT calculations for structurally similar molecules, such as 2-(trifluoromethyl)aniline (B126271) and other substituted anilines, and serve as a predictive guide. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis focuses on identifying the stable, low-energy arrangements of the molecule. The key rotational degrees of freedom are around the C(ring)-N, C(ring)-O, and C(ring)-CF₃ bonds.

The steric bulk and electronic interactions of the ortho-substituents (-OCH₃ and -CF₃) significantly influence the orientation of the amino (-NH₂) group. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and the oxygen of the methoxy group, or a fluorine atom of the trifluoromethyl group, could play a role in stabilizing specific conformers. researchgate.net Such interactions can create a pseudo-six-membered ring, locking the molecule into a preferred geometry.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time in a given environment (e.g., in solution). acs.org These simulations model the atomic movements based on a force field, revealing the accessible conformational space, the time scales of conformational changes, and interactions with solvent molecules. For this compound, MD simulations would elucidate the flexibility of the substituent groups and the stability of any intramolecular hydrogen bonds.

| Dihedral Angle | Description | Predicted Stable Range (degrees) | Potential Stabilizing Interactions |

| C2-C1-N-H | Rotation of the amino group | 0 ± 30 or 180 ± 30 | Intramolecular H-bond (N-H···O or N-H···F) |

| C1-C2-O-C(methyl) | Rotation of the methoxy group | Planar (0 or 180) or perpendicular (±90) | Steric avoidance of adjacent groups |

| C1-C6-C-F | Rotation of the trifluoromethyl group | Staggered conformations | Minimization of steric repulsion |

Note: This table outlines the key rotational parameters and expected conformational preferences based on general principles of substituted aromatic systems. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogs Derived from this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug discovery and materials science to correlate the chemical structure of compounds with a specific activity, such as biological potency or a physical property. nih.gov These models are built by calculating molecular descriptors for a series of related compounds (analogs) and using statistical methods to create a predictive equation. scirp.org

For analogs derived from this compound, a QSAR study would involve synthesizing or computationally designing a library of derivatives with varied substituents on the aromatic ring or the amino group. For each analog, a set of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient), reflecting solubility.

Topological: Descriptors based on the 2D connectivity of the atoms.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model linking these descriptors to an experimentally measured activity. mdpi.com Such a model can predict the activity of new, unsynthesized analogs, guiding the design of molecules with enhanced properties.

| Descriptor Class | Example Descriptors | Relevance to Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Governs reaction mechanisms and intermolecular interactions. |

| Steric | Molar Volume, Surface Area (VdW) | Influences how a molecule fits into a binding site or crystal lattice. |

| Hydrophobicity | LogP | Affects solubility, membrane permeability, and transport properties. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size, shape, and branching. |

Note: This table presents typical descriptor classes used in QSAR modeling for organic molecules. nih.gov

Reaction Mechanism Modeling and Transition State Characterization in this compound Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions at the amine functionality, DFT calculations can map the entire reaction pathway. researchgate.net

This process involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. A transition state (TS) is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. youtube.com Locating the TS structure is a critical step in understanding reaction kinetics.

Once the TS is identified, its structure can be analyzed to understand the bonding changes occurring at the peak of the energy barrier. The activation energy (Ea) is calculated as the energy difference between the reactants and the transition state. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located TS correctly connects the desired reactants and products. chemrxiv.org Modeling can also reveal the influence of catalysts or solvent on the reaction mechanism and energy barriers. researchgate.net

| Computational Task | Parameter/Method | Purpose |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Find minimum energy structures of reactants, products, intermediates. |

| Transition State Search | QST2/QST3, Berny Algorithm | Locate the saddle point (energy maximum) along the reaction coordinate. |

| Frequency Calculation | Vibrational Analysis | Characterize stationary points (0 imaginary frequencies for minima, 1 for TS). |

| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | Confirm the TS connects the correct reactant and product states. |

| Energy Calculation | Single-Point Energy (with larger basis set) | Determine the activation energy (Ea) and reaction energy (ΔErxn). |

Note: This table summarizes the standard computational workflow for modeling a chemical reaction mechanism.

Spectroscopic Characterization and Analytical Method Development for 2 Methoxy 6 Trifluoromethyl Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Methoxy-6-(trifluoromethyl)aniline. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups will shield nearby protons, while the electron-withdrawing trifluoromethyl (-CF₃) group will deshield them. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the three adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are modulated by the attached functional groups. The carbon attached to the fluorine atoms will exhibit a characteristic quartet in the proton-decoupled spectrum due to one-bond ¹³C-¹⁹F coupling.

Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial technique. It will show a singlet for the three equivalent fluorine atoms, and its chemical shift provides a sensitive probe of the electronic environment. Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR shifts with high accuracy, aiding in the identification of transformation products in complex mixtures. nih.govresearchgate.net

2D NMR Techniques: Advanced 2D NMR experiments are essential for unambiguous assignment of all ¹H and ¹³C signals.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, revealing the connectivity of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations (typically over two or three bonds) between protons and carbons. It is invaluable for identifying quaternary carbons and piecing together the molecular framework by showing, for example, correlations from the methoxy protons to the C2 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close to each other, which helps to confirm the substitution pattern and provides insights into the molecule's preferred conformation, particularly the spatial relationship between the ortho substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| ¹H NMR | Solvent: CDCl₃ | |||

| Aromatic CH (H3) | ~6.8 - 7.0 | d | J ≈ 8.0 | Influenced by ortho -NH₂ and para -CF₃ groups. |

| Aromatic CH (H4) | ~7.2 - 7.4 | t | J ≈ 8.0 | Influenced by adjacent protons and ortho -CF₃ group. |

| Aromatic CH (H5) | ~6.9 - 7.1 | d | J ≈ 8.0 | Influenced by ortho -OCH₃ group. |

| -NH₂ | ~3.5 - 4.5 | br s | - | Broad signal, chemical shift is concentration and solvent dependent. May exchange with D₂O. |

| -OCH₃ | ~3.9 | s | - | Singlet for the three methyl protons. |

| ¹³C NMR | Solvent: CDCl₃ | |||

| C1 | ~145 - 150 | s | - | Carbon bearing the -NH₂ group. |

| C2 | ~115 - 120 (q) | q | ¹J(C,F) ≈ 270-280 | Carbon bearing the -CF₃ group, shows strong coupling to fluorine. |

| C3 | ~120 - 125 | s | - | Aromatic CH. |

| C4 | ~130 - 135 | s | - | Aromatic CH. |

| C5 | ~110 - 115 | s | - | Aromatic CH. |

| C6 | ~150 - 155 | s | - | Carbon bearing the -OCH₃ group. |

| -CF₃ | ~123 - 128 (q) | q | ¹J(C,F) ≈ 272 | Carbon of the trifluoromethyl group. |

| -OCH₃ | ~55 - 60 | s | - | Methoxy carbon. |

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.

Ionization Techniques:

Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. emory.edu This is useful for creating a characteristic mass spectral fingerprint for library matching. The molecular ion (M⁺•) peak is expected to be prominent. Key fragmentation pathways for anilines include the loss of a hydrogen atom (M-1) and the loss of HCN from the aromatic ring. whitman.edu For aryl ethers, a common fragmentation is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal fragmentation. nih.govnih.gov This is highly advantageous for accurately determining the molecular mass of the parent compound or its derivatives. nih.gov ESI is particularly well-suited for coupling with liquid chromatography (LC-MS).

Mass Analyzers and Fragmentation: High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, is critical for determining the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high confidence, confirming the presence of nitrogen, fluorine, and oxygen atoms.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure. In this technique, the [M+H]⁺ ion generated by ESI is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide detailed structural information, confirming the connectivity of the methoxy and trifluoromethyl groups to the aniline (B41778) core. nih.gov For example, the sequential loss of neutral fragments like H₂O, CO, and NH₃ can be diagnostic. nih.gov

Expected Fragmentation Pattern: The primary fragmentation in EI-MS would likely involve the loss of a methyl radical from the methoxy group to form a stable ion, or cleavage of the C-N bond. In ESI-MS/MS, fragmentation of the [M+H]⁺ ion could involve the loss of ammonia (B1221849) or formaldehyde (B43269).

Table 2: Key Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Ion Formula | Ionization Mode | Proposed Origin |

| 191 | [C₈H₈F₃NO]⁺• | EI | Molecular Ion (M⁺•) |

| 192 | [C₈H₉F₃NO]⁺ | ESI | Protonated Molecule ([M+H]⁺) |

| 176 | [C₇H₅F₃NO]⁺• | EI | Loss of methyl radical (•CH₃) from the molecular ion. |

| 162 | [C₈H₅F₃O]⁺• | EI | Loss of ammonia radical (•NH₂) from the molecular ion. |

| 148 | [C₇H₅F₃]⁺• | EI | Loss of methyl radical (•CH₃) and subsequent loss of carbon monoxide (CO). |

| 122 | [C₇H₅F₃N]⁺ | ESI-MS/MS | Loss of formaldehyde (CH₂O) from the protonated molecule. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum provides a unique fingerprint of the molecule's vibrational modes.

N-H Vibrations: As a primary aromatic amine, the molecule will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. libretexts.orgwikieducator.org A primary amine N-H bending (scissoring) vibration is expected near 1600 cm⁻¹. wpmucdn.comresearchgate.net

C-H Vibrations: Aromatic C-H stretching absorptions will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹. scielo.org.za

C-F Vibrations: The strong C-F bonds of the trifluoromethyl group will give rise to very intense and characteristic absorption bands in the 1100-1350 cm⁻¹ region.

C-N and C-O Stretching: The aromatic C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range. libretexts.orgwikieducator.org The C-O stretching of the aryl ether will also be present in this region, often as a strong band.

Aromatic C=C Stretching: Benzene (B151609) ring C=C stretching vibrations will be observed as a series of bands between 1450 and 1600 cm⁻¹. scielo.org.za

Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,3-trisubstituted) will generate a specific pattern of C-H out-of-plane bending bands in the 650-900 cm⁻¹ region of the spectrum. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is characterized by absorption bands corresponding to π → π* transitions of the aromatic system. up.ac.za The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the benzene ring.

The aniline chromophore typically shows a primary band around 230-240 nm and a secondary, less intense band around 280-290 nm. up.ac.za The presence of the electron-donating -OCH₃ and -NH₂ groups, and the electron-withdrawing -CF₃ group, will cause shifts in these absorption maxima. Electron-donating groups typically cause a bathochromic (red) shift to longer wavelengths. up.ac.zaresearchgate.net The exact λₘₐₓ would be determined experimentally in a suitable non-polar solvent like hexane (B92381) or ethanol (B145695).

Chromatographic Methods for Purity Assessment and Separation of this compound and its Reaction Mixtures

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and derivatives in reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing aniline derivatives. thermofisher.comchromatographyonline.comsielc.com

Stationary Phase: A C18 (octadecylsilyl) column is typically used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the eluent. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.

Detection: A UV detector is highly effective, set to a wavelength where the analyte exhibits strong absorbance (one of the λₘₐₓ values determined by UV-Vis spectroscopy). A photodiode array (PDA) detector can be used to acquire the full UV spectrum of each eluting peak, which aids in peak identification and purity assessment.

Purity Assessment: The purity of a sample can be determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is another powerful technique for purity analysis, especially when coupled with a mass spectrometer (GC-MS). d-nb.info

Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable for separating aniline derivatives.

Analysis: The compound's volatility allows it to be analyzed directly without derivatization, which is often required for more polar or thermolabile compounds. thermofisher.comchromatographyonline.com

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. Coupling GC with a mass spectrometer (GC-MS) allows for the simultaneous separation and identification of components in a mixture. The mass spectrum of each eluting peak can be compared against a spectral library for positive identification.

Chiroptical Methods for Enantiomeric Excess Determination in Asymmetric Syntheses Involving this compound

While this compound itself is an achiral molecule, it can be used as a key building block or ligand in asymmetric synthesis to produce chiral derivatives. In such cases, chiroptical methods are essential for determining the enantiomeric excess (e.e.) and the absolute configuration of the products.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used method for separating and quantifying enantiomers.

Chiral Stationary Phases (CSPs): Separation is achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are particularly effective for a broad range of compounds, including derivatives of synthetic cathinones that may share structural similarities. researchgate.net These CSPs have proven effective for separating enantiomers containing trifluoromethyl groups. researchgate.net

Mobile Phase: The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is critical for achieving optimal separation.

Detection: UV detection is standard. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Vibrational Circular Dichroism (VCD): VCD is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Application: VCD can be used to determine the absolute configuration of a chiral product by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S).

Mechanism of Analysis: This method is particularly powerful for studying chiral induction. For instance, if this compound were part of a chiral ligand complexed to a metal, VCD could be used to probe how the chirality is transferred from the ligand to a substrate during an asymmetric catalytic reaction. rsc.org It can reveal the transient chiral transformation of a coordinated substrate, providing insight into the first enantioselective step of a catalytic cycle. rsc.org

Future Research Directions and Emerging Paradigms in 2 Methoxy 6 Trifluoromethyl Aniline Chemistry

Catalyst Development for Novel Transformations of 2-Methoxy-6-(trifluoromethyl)aniline

The development of novel catalysts is paramount to unlocking the synthetic utility of this compound. Future research will likely focus on creating catalytic systems that can selectively functionalize the aniline (B41778) core or the amine group, overcoming the steric hindrance and electronic effects of the ortho substituents.

Key areas for catalyst development include:

C-H Activation/Functionalization: Directing-group-assisted or transition-metal-catalyzed C-H activation presents a powerful strategy for introducing new functional groups onto the aromatic ring without pre-functionalization. Iron-catalyzed ortho-trifluoromethylation of anilines using a picolinamide directing group has been demonstrated for other anilines and could be adapted for further functionalization of the this compound ring rsc.org.

Cross-Coupling Reactions: While challenging due to steric hindrance, the development of specialized palladium, copper, or nickel catalysts with tailored ligands could enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the less hindered positions of the ring nih.govwikipedia.org. Copper-catalyzed trifluoromethylation of aryl iodides is a known transformation that highlights the utility of this metal in C-CF3 bond formation nih.gov.

Asymmetric Catalysis: Designing chiral catalysts for reactions involving the amine group could lead to the synthesis of enantiomerically pure derivatives, which are highly valuable in medicinal chemistry. Cyclometalated ruthenium complexes have proven effective for the N-methylation of anilines and could be developed into asymmetric variants rsc.org.

Table 1: Potential Catalytic Transformations for this compound Based on Analogous Systems

| Reaction Type | Catalyst System (Example) | Substrate Example | Potential Transformation | Reference |

|---|---|---|---|---|

| N-Alkylation | Cyclometalated Ruthenium Complex | Aniline | N-methylation using methanol (B129727) | rsc.org |

| C-H Trifluoromethylation | Iron(II) catalyst / UV irradiation | Picolinamide-protected aniline | Further C-H trifluoromethylation | rsc.org |

| Cross-Coupling | Palladium/ligand complex | Aryl halides | C-C or C-N bond formation | nih.govwikipedia.org |

Flow Chemistry and Continuous Processing Applications in this compound Synthesis and Reactivity

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability durham.ac.uk. These benefits are particularly relevant for the synthesis and derivatization of fluorinated compounds.

Future applications in this area could include:

Continuous Synthesis: The synthesis of this compound, likely via the reduction of a nitro precursor (e.g., 2-methoxy-1-nitro-6-(trifluoromethyl)benzene), is well-suited for flow chemistry. Continuous-flow hydrogenation or chemoenzymatic reduction can be performed safely and efficiently, avoiding the risks associated with high-pressure hydrogen gas or the handling of pyrophoric catalysts in large-scale batch reactors nih.govacs.org.

Hazardous Intermediate Management: Many transformations of anilines involve hazardous intermediates, such as diazonium salts. Performing these reactions in a continuous-flow setup minimizes the volume of hazardous material present at any given time, significantly improving operational safety rsc.org.

Integrated Synthesis and Workup: Flow systems allow for the integration of reaction, extraction, and purification steps into a single, automated process. For instance, a continuous chemoenzymatic reduction could be directly coupled with a liquid-liquid extraction module to isolate the aniline product, reducing manual handling and processing time acs.org.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Aniline Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents/intermediates. | Inherently safer with small reactor volumes. |

| Heat Transfer | Limited by surface-area-to-volume ratio, risk of thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Scalability | Often requires significant re-optimization for scale-up. | Scalable by running the system for longer durations ("scaling out"). |

| Process Control | Less precise control over temperature, pressure, and residence time. | Precise digital control over all reaction parameters. |

| Integration | Unit operations (reaction, workup, purification) are separate. | Steps can be "telescoped" into a single continuous machine. |

Photochemistry and Electrochemistry of this compound

Photochemistry and electrochemistry provide alternative, sustainable methods for activating molecules using light or electricity, often under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis mdpi.com. This approach could be used to generate radical intermediates from this compound or its derivatives, enabling novel C-C and C-heteroatom bond formations. For example, visible-light mediated ortho-C–H trifluoromethylation has been successfully applied to other aniline derivatives acs.org. It is conceivable that similar strategies could be developed for other fluoroalkylation or arylation reactions researchgate.net.

Photochemical Transformations: Direct irradiation of trifluoromethyl aromatic amines with UV light has been shown to induce defluorination via nucleophilic substitution by water nih.gov. Exploring the photochemical reactivity of this compound could reveal novel degradation pathways or synthetic transformations.

Electrochemical Synthesis: The electrochemical reduction of nitroaromatics to anilines is a well-established and green alternative to chemical reduction methods researchgate.netchemistryworld.com. This could be a primary route for the sustainable synthesis of the title compound.

Electrochemical Derivatization: The anodic oxidation of anilines can lead to the formation of radical cations, which can undergo a variety of subsequent reactions, including dimerization or coupling with other nucleophiles mdpi.comgre.ac.uk. This provides a reagent-free method for creating complex derivatives.

Sustainable Synthesis and Biocatalysis Approaches for this compound

Green chemistry principles are increasingly driving innovation in chemical synthesis. Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach.

Enzymatic Synthesis: The synthesis of anilines from nitroaromatics can be achieved using nitroreductase (NR) enzymes under mild, aqueous conditions at ambient temperature and pressure nih.govacs.org. This chemoenzymatic method avoids the need for precious metal catalysts and high-pressure hydrogen, offering a sustainable route to this compound acs.org.

Biocatalytic Derivatization: Enzymes could be used for the selective transformation of the aniline. For example, peroxidases have been shown to catalyze the degradation of fluorinated aromatic compounds, and engineered variants could potentially be used for controlled hydroxylation or polymerization reactions nih.govresearchgate.net. Laccases and transaminases are other enzyme classes that could be explored for modifying the aniline structure.

Renewable Feedstocks: Research into catalysts that enable the use of renewable feedstocks is a key area of sustainable chemistry. For example, catalytic systems that use methanol, which can be derived from biomass, for the N-methylation of anilines have been developed rsc.org.

Table 3: Comparison of Traditional vs. Biocatalytic Aniline Synthesis

| Feature | Traditional Catalytic Hydrogenation | Biocatalytic Reduction (Nitroreductase) |

|---|---|---|

| Catalyst | Precious metals (e.g., Pd, Pt) | Enzyme (e.g., Nitroreductase) |

| Hydrogen Source | High-pressure H₂ gas | Cofactor recycling (e.g., from glucose) acs.org |

| Solvent | Organic solvents (e.g., methanol, ethanol) | Aqueous buffer nih.gov |

| Temperature | Often elevated temperatures | Ambient temperature acs.org |

| Pressure | High pressure | Atmospheric pressure acs.org |

| Chemoselectivity | Can reduce other functional groups | Highly chemoselective, tolerates halides nih.gov |

Exploration of New Application Domains for Derivatives of this compound Beyond Current Scope

The unique combination of a methoxy (B1213986) and a trifluoromethyl group in an ortho relationship on an aniline ring suggests that its derivatives could find utility in several advanced application domains.

Medicinal Chemistry: The trifluoromethyl group is a key substituent in modern pharmaceuticals, known to enhance properties like metabolic stability, lipophilicity, and binding affinity mdpi.com. The methoxy group can also modulate a molecule's electronic profile and solubility. Therefore, derivatives of this compound are prime candidates for scaffolds in the design of new therapeutic agents, potentially for oncology, neuroscience, or infectious diseases mdpi.comnih.gov.

Materials Science: Fluorinated organic compounds are crucial for developing high-performance materials such as advanced polymers, liquid crystals, and specialty coatings nbinno.com. The rigidity, thermal stability, and chemical resistance imparted by the trifluoromethyl group could make derivatives of this aniline valuable as monomers for fluoropolymers or as additives to enhance the properties of other materials man.ac.uk.

Agrochemicals: Similar to pharmaceuticals, the inclusion of trifluoromethyl groups is a common strategy in the design of modern herbicides, fungicides, and insecticides to improve efficacy and environmental persistence.

Catalyst Ligand Design: The specific steric and electronic environment of this aniline could be exploited in the synthesis of novel ligands for transition metal catalysis. The electron-withdrawing nature of the CF₃ group and the coordinating ability of the methoxy and amino groups could lead to ligands with unique catalytic activities and selectivities.

Table 4: Potential Application Domains for Derivatives

| Domain | Key Properties Conferred by Substituents | Potential Role of Derivatives |

|---|---|---|

| Medicinal Chemistry | Increased metabolic stability, enhanced lipophilicity, altered binding interactions (from -CF₃); modulated electronics and solubility (from -OCH₃) mdpi.com. | Scaffolds for novel drug candidates. |

| Materials Science | High thermal stability, chemical inertness, low surface energy nbinno.com. | Monomers for high-performance fluoropolymers, additives for specialty coatings. |

| Agrochemicals | Enhanced biological activity and stability. | Building blocks for next-generation pesticides and herbicides. |

| Catalysis | Unique steric and electronic profile for metal coordination. | Precursors for specialized ligands in asymmetric or cross-coupling catalysis. |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methoxy-6-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed C–H functionalization. For example, using this compound (1aj) in 1,2-dichloroethane (DCE) at 80°C with a palladium catalyst and ligand yields the product in 48% yield. Ligand-free conditions reduce the yield to 33%, highlighting the importance of ligand selection in stabilizing intermediates and enhancing para-selectivity .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity. For detailed electronic structure analysis, Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify functional groups and vibrational modes, as demonstrated for related trifluoromethyl anilines .

Q. What are the key reactivity patterns of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The methoxy group is a strong ortho/para-directing group, while the electron-withdrawing trifluoromethyl group deactivates the ring. Computational studies (e.g., density functional theory, DFT) predict preferential para-substitution due to steric and electronic effects. Experimental validation involves nitration or halogenation reactions, monitored by LC-MS to track regioselectivity .

Advanced Research Questions

Q. How does para-selectivity in Pd-catalyzed C–H olefination of this compound arise, and what computational models explain this?

- Methodological Answer : Para-selectivity is driven by ligand-accelerated catalysis, where bulky ligands (e.g., S,O-ligands) sterically block meta positions. DFT calculations (B3LYP/6-31G**) reveal transition-state geometries favoring para-intermediates due to lower activation energy. Comparative studies with 3-methoxy analogs show reduced selectivity, emphasizing the role of substituent positioning .

Q. What are the thermodynamic and kinetic barriers to oxidation/reduction of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile identifies oxidation potentials linked to the amino group. Reduction via hydrogenation (Pd/C catalyst) produces cyclohexane derivatives, but the trifluoromethyl group resists cleavage. Kinetic studies (Arrhenius plots) under varying temperatures quantify activation energies, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. How do substituent effects in this compound influence its binding affinity in enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations compare binding modes with enzymes like cytochrome P450. The trifluoromethyl group enhances hydrophobic interactions, while the methoxy group participates in hydrogen bonding. Comparative assays with 2-bromo-4-(trifluoromethyl)aniline show reduced affinity, highlighting the methoxy group’s role in specificity .

Data Contradiction and Optimization Analysis

Q. Why do reported yields for Pd-catalyzed reactions of this compound vary significantly across studies?

- Methodological Answer : Yield discrepancies arise from solvent polarity (e.g., DCE vs. DMF), ligand choice, and catalyst loading. For instance, ligand-free systems in DCE yield 33%, while S,O-ligands improve to 48%. Systematic optimization via Design of Experiments (DoE) identifies temperature (80°C optimal) and stoichiometry (2 equiv substrate) as critical factors .

Q. How do spectroscopic data for this compound align with computational predictions, and what deviations occur?

- Methodological Answer : Experimental FTIR peaks for C-F stretching (~1150 cm⁻¹) and NH₂ bending (~1620 cm⁻¹) match DFT (B3PW91/6-311++G**) predictions within 2% error. Deviations in aromatic C-H stretches suggest solvent effects in calculations. X-ray crystallography (SHELX refinement) resolves bond-length discrepancies between theory and experiment, particularly for C-N bonds .

Comparative Studies

Q. How does the bioactivity of this compound compare to its 3-methoxy and 4-trifluoromethyl analogs?

- Methodological Answer : In vitro assays (e.g., MIC tests against Mycobacterium tuberculosis) show the 2-methoxy derivative has 10-fold higher potency than 3-methoxy analogs. Structure-activity relationship (SAR) models attribute this to enhanced membrane permeability (logP = 2.8 vs. 2.5) and reduced steric hindrance at the binding site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。